![molecular formula C18H13BrN4O2S B2643121 5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole CAS No. 1251605-26-1](/img/structure/B2643121.png)
5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H13BrN4O2S and its molecular weight is 429.29. The purity is usually 95%.
BenchChem offers high-quality 5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
- A study by Ammal et al. (2018) explored the corrosion inhibition properties of certain 1,3,4-oxadiazole derivatives. These compounds showed potential as protective agents for mild steel in sulfuric acid environments, based on electrochemical, SEM, and computational methods (Ammal, Prajila, & Joseph, 2018).
Pharmacological Evaluation
- Faheem (2018) conducted a computational and pharmacological evaluation of novel 1,3,4-oxadiazole and pyrazole derivatives. This study assessed their potential for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, indicating a broad range of pharmacological applications (Faheem, 2018).
Insecticidal Activity
- Qi et al. (2014) synthesized a series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings and evaluated their insecticidal activities against the diamondback moth. Some compounds showed significant insecticidal activities, providing insights into structure-activity relationships and potential agricultural applications (Qi et al., 2014).
Antimicrobial Activity
- Khalid et al. (2016) investigated N-substituted derivatives of a similar oxadiazole compound for their antimicrobial properties. These compounds showed moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Antimicrobial and Antileishmanial Activities
- Ustabaş et al. (2020) synthesized and characterized a derivative of 1,3,4-oxadiazole, evaluating its antimicrobial and antileishmanial activities. The compound showed effectiveness against certain bacterial species and high antileishmanial activity (Ustabaş et al., 2020).
Antidepressant and Anticancer Potential
- Liao et al. (2000) synthesized a series of analogues as potent and selective antagonists with applications in antidepressant and anticancer treatments. Their study contributes to the structure-activity relationship of such compounds (Liao et al., 2000).
Antioxidant Properties
- Kumar K. et al. (2018) developed a green protocol for synthesizing compounds containing 1,3,4-oxadiazole and evaluated their in-vitro antioxidant properties. This highlights the potential use of these compounds in oxidative stress-related applications (Kumar K., Kalluraya, & Kumar, 2018).
Apoptosis Inducers and Anticancer Agents
- Zhang et al. (2005) identified a novel apoptosis inducer with potential as an anticancer agent through high-throughput screening. Their study provided insights into the molecular targets and the potential of these compounds in cancer therapy (Zhang et al., 2005).
Antimicrobial and Hemolytic Activity
- Gul et al. (2017) prepared a series of 1,3,4-oxadiazole compounds and tested them for antimicrobial and hemolytic activity. These compounds showed variable antimicrobial activity against selected microbial species and low toxicity, suggesting potential medical applications (Gul et al., 2017).
Propiedades
IUPAC Name |
2-(3-bromophenyl)-5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O2S/c1-26-14-7-5-11(6-8-14)17-20-15(25-23-17)10-16-21-22-18(24-16)12-3-2-4-13(19)9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYZWROEAWGPIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Chloromethyl)-6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride](/img/structure/B2643039.png)
![N-(4-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2643041.png)
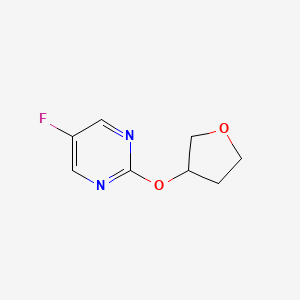
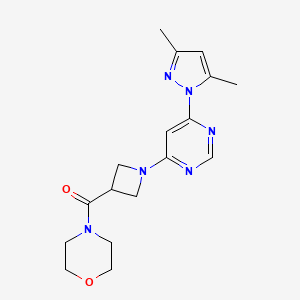
![(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2643047.png)

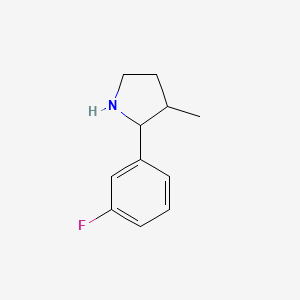



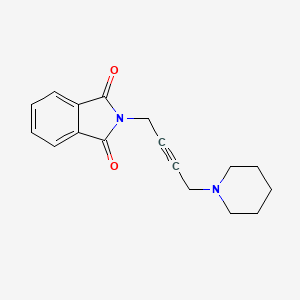
![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2643058.png)
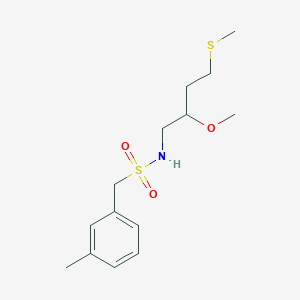
![1-(2-ethoxyethyl)-3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2643061.png)